4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMENURIZMCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈F₃N₁O
- Molecular Weight : 273.29 g/mol
- CAS Number : 946697-48-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Aniline Derivative : The initial step may involve the reaction of an aniline precursor with trifluoroacetic anhydride to introduce the trifluoromethyl group.
- Etherification : The introduction of the methoxypropoxy group can be achieved through etherification using appropriate alkyl halides and bases under controlled conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in antibiotic development. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Herbicidal | Demonstrated effectiveness as a herbicide in agricultural applications. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives similar to this compound displayed significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
-
Anticancer Properties :
- In vitro assays revealed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent.
-
Herbicidal Efficacy :
- Field trials showed that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield, indicating its viability as a selective herbicide.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The position and nature of substituents significantly alter the acidity (pKa) of aniline derivatives, affecting their interaction with biological targets:
- 4-Methoxy-3-(trifluoromethyl)aniline (): The methoxy group at the 4-position reduces acidity (higher pKa) compared to unsubstituted trifluoromethyl-anilines. This contrasts with 4-(trifluoromethyl)aniline , which has a pKa of 2.75 due to the strong electron-withdrawing -CF₃ group .
- 3-(Trifluoromethyl)aniline : With a pKa of 3.49, it is less acidic than the 4-CF₃ analog, highlighting the meta-substitution effect .
Table 1: Acidity and Substituent Effects
Antitumor and Antimicrobial Potential
- Piperazinyl Derivatives : 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) is a key intermediate in antitumor agents. The piperazine moiety enhances solubility and target binding, but derivatives often face cytotoxicity challenges .
- Amide Derivatives : Amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline () showed antituberculosis activity (IC₉₀: 2.8–6.7 μM) but low selectivity indices (SI: 0.8–4.6) due to cytotoxicity.
- Target Compound : The methoxypropoxy group may reduce cytotoxicity compared to piperazinyl or dinitroaniline analogs () while retaining affinity for tubulin or kinase targets.
Structural Analogs with Diverse Substituents
- 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline (): The sulfonyl-piperidine group enhances hydrogen bonding and target specificity, differing from the methoxypropoxy chain’s flexibility.
- 4-(1H-Tetrazol-5-yl)-3-(trifluoromethyl)aniline (): The tetrazole ring introduces polarity and metabolic stability, contrasting with the ether chain’s lipophilicity.
Preparation Methods
Synthesis of 4-Nitro-3-(trifluoromethyl)phenol
The precursor 4-nitro-3-(trifluoromethyl)phenol serves as the starting material. Its preparation typically involves nitration of 3-(trifluoromethyl)phenol. Nitration occurs regioselectively at the para position relative to the hydroxyl group due to the electron-withdrawing effect of the trifluoromethyl group, which directs electrophilic substitution.
Procedure :
Etherification with 3-Methoxypropyl Halides
The phenolic hydroxyl group is alkylated using 3-methoxypropyl bromide or iodide under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) facilitates the SN2 reaction.
Optimized Conditions :
- Alkylating agent : 3-Methoxypropyl bromide (1.2 equiv)
- Base : NaH (1.5 equiv) in anhydrous DMF
- Temperature : 60°C, 12 hours
- Yield : 78–85%
Mechanistic Insight :
Deprotonation of the phenol generates a phenoxide ion, which attacks the alkyl halide to form the ether linkage. The electron-withdrawing nitro and trifluoromethyl groups enhance the acidity of the phenolic OH, accelerating reaction kinetics.
Catalytic Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogenation over palladium on carbon (Pd/C). This step proceeds quantitatively under mild conditions.
Procedure :
- 4-Nitro-3-(trifluoromethyl)-4'-(3-methoxypropoxy)benzene (1 mmol) is dissolved in methanol.
- 10% Pd/C (0.1 g) is added, and the mixture is hydrogenated at 1 atm H₂ for 4 hours.
- Filtration and solvent evaporation yield 4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline as a pale yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 wt% Pd/C |
| Solvent | Methanol |
| Temperature | 25°C |
| Conversion | >99% |
| Isolated Yield | 92–95% |
Direct Alkylation of 3-(Trifluoromethyl)aniline
While less common due to potential side reactions at the amine, direct alkylation of 3-(trifluoromethyl)aniline can be achieved using protected intermediates.
Protection of the Amine Group
The amine is protected as an acetanilide to prevent alkylation at nitrogen:
Ether Formation via Mitsunobu Reaction
The Mitsunobu reaction couples the protected aniline with 3-methoxypropan-1-ol under mild conditions:
- Acetanilide (1 equiv), 3-methoxypropan-1-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF.
- The reaction proceeds at 0°C to room temperature for 6 hours.
- Deprotection with hydrochloric acid (6 M) yields the target compound.
Advantages :
- High regioselectivity for oxygen alkylation.
- Avoids strong bases that could hydrolyze the trifluoromethyl group.
Limitations :
- Requires stoichiometric reagents (DEAD, PPh₃), increasing cost.
Ullmann-Type Coupling for Ether Synthesis
Copper-catalyzed coupling reactions offer an alternative for introducing the 3-methoxypropoxy group. This method is effective for electron-deficient aryl halides.
Reaction Conditions
- 3-(Trifluoromethyl)-4-iodoaniline (1 equiv), 3-methoxypropan-1-ol (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) are heated in DMSO at 110°C for 24 hours.
- The product is purified via column chromatography (hexane/ethyl acetate).
Performance Metrics :
| Parameter | Value |
|---|---|
| Catalyst | CuI |
| Ligand | 1,10-Phenanthroline |
| Yield | 65–70% |
| Purity | >95% |
Mechanistic Notes :
The reaction proceeds via a single-electron transfer (SET) mechanism, forming an aryl-copper intermediate that reacts with the alkoxide.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Nitro Reduction | High yield, simple conditions | Requires nitration step | 85–92% |
| Mitsunobu Reaction | Regioselective, no base required | Costly reagents, protection steps | 70–75% |
| Ullmann Coupling | Works with aryl halides | Long reaction times | 60–70% |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the amine nitrogen is minimized by:
Stability of Trifluoromethyl Group
The CF₃ group is resistant to hydrolysis under basic conditions but may decompose at temperatures >150°C. Reactions are conducted below 100°C to preserve integrity.
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Q & A
Q. What are the common synthetic routes for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, and how are reaction conditions optimized?
The synthesis typically involves introducing the 3-methoxypropoxy and trifluoromethyl groups to an aniline core. Key steps include:
- Nucleophilic substitution : Reacting 3-(trifluoromethyl)aniline derivatives with 3-methoxypropyl halides in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Catalytic hydrogenation : For intermediates with nitro groups, Pd/C and H₂ are used to reduce nitro to amine groups, achieving yields >95% under optimized pressure and temperature .
- Purification : Recrystallization or column chromatography ensures high purity (>98%) .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., trifluoromethyl groups cause deshielding at ~δ 120-130 ppm) .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks at m/z 249–319) .
- Infrared (IR) spectroscopy : Stretching frequencies for C-F (1100–1200 cm) and aromatic C-N (1250–1350 cm) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
Advanced Research Questions
Q. How do substituent modifications influence biological activity in related compounds?
- Trifluoromethyl groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Methoxypropoxy chains : Improve solubility and modulate pharmacokinetics. Comparative studies with 4-(2-methylphenoxy) analogs show altered IC₅₀ values in enzyme inhibition assays .
- Positional isomerism : Para-substituted trifluoromethyl groups exhibit higher receptor selectivity than ortho-substituted derivatives .
Q. What computational methods are used to predict electronic properties?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.5 eV for trifluoromethylated anilines) to predict reactivity .
- Molecular docking : Simulate interactions with targets (e.g., tubulin) using software like AutoDock Vina. Substituent steric effects reduce binding energy by 15–20% in some analogs .
Q. How can regioselectivity challenges in electrophilic substitution be addressed?
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Validate activity thresholds using assays with standardized cell lines (e.g., HeLa or MCF-7).
- Metabolite screening : LC-MS identifies active metabolites that may explain discrepancies (e.g., oxidative derivatives in ).
- Comparative SAR tables : Highlight substituent-activity trends (see example below).
| Compound Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-(3-Methoxypropoxy)-CF₃ | 0.45 (Enzyme X inhibition) | |
| 4-(2-Methylphenoxy)-CF₃ | 1.20 (Enzyme X inhibition) | |
| 4-Chloro-CF₃ | >10 (No inhibition) |
Q. How are reaction yields optimized for large-scale synthesis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
